molecular formula C17H16N2 B14124964 4-Phenyl-8-(propan-2-yl)cinnoline

4-Phenyl-8-(propan-2-yl)cinnoline

Cat. No.: B14124964
M. Wt: 248.32 g/mol
InChI Key: BWOOYUNFVIVNKA-UHFFFAOYSA-N
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Description

8-(Prop-2-yl)-4-phenylcinnoline: is an organic compound belonging to the cinnoline family, which is characterized by a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Prop-2-yl)-4-phenylcinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-phenylhydrazine with 2-(prop-2-yl)benzaldehyde, followed by cyclization in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of 8-(Prop-2-yl)-4-phenylcinnoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 8-(Prop-2-yl)-4-phenylcinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cinnoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid introducing substituents like bromine or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed:

    Oxidation: Oxidized cinnoline derivatives.

    Reduction: Reduced cinnoline derivatives.

    Substitution: Brominated or nitrated cinnoline derivatives.

Scientific Research Applications

Chemistry: 8-(Prop-2-yl)-4-phenylcinnoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, 8-(Prop-2-yl)-4-phenylcinnoline derivatives are investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Industry: The compound is also explored for its potential use in materials science, particularly in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 8-(Prop-2-yl)-4-phenylcinnoline and its derivatives depends on their specific application. In medicinal chemistry, these compounds may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

    Quinoline: A nitrogen-containing bicyclic compound with a similar structure but different substitution patterns.

    Isoquinoline: Another bicyclic compound with nitrogen atoms, differing in the position of the nitrogen atoms within the ring system.

    Phenylcinnoline: A compound with a similar core structure but different substituents.

Uniqueness: 8-(Prop-2-yl)-4-phenylcinnoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the prop-2-yl and phenyl groups can enhance its interactions with biological targets and affect its physical properties, making it distinct from other cinnoline derivatives.

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

4-phenyl-8-propan-2-ylcinnoline

InChI

InChI=1S/C17H16N2/c1-12(2)14-9-6-10-15-16(11-18-19-17(14)15)13-7-4-3-5-8-13/h3-12H,1-2H3

InChI Key

BWOOYUNFVIVNKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1N=NC=C2C3=CC=CC=C3

Origin of Product

United States

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